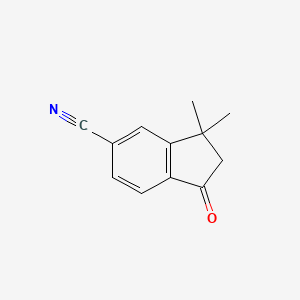

3,3-Dimethyl-1-oxo-indan-5-carbonitrile

Descripción

3,3-Dimethyl-1-oxo-indan-5-carbonitrile is a bicyclic organic compound featuring an indan core (a fused benzene and cyclopentane ring) substituted with a ketone group at position 1, two methyl groups at position 3, and a nitrile group at position 4. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding specificity to biological targets, while the nitrile group serves as a versatile handle for further chemical modifications .

Propiedades

Fórmula molecular |

C12H11NO |

|---|---|

Peso molecular |

185.22 g/mol |

Nombre IUPAC |

3,3-dimethyl-1-oxo-2H-indene-5-carbonitrile |

InChI |

InChI=1S/C12H11NO/c1-12(2)6-11(14)9-4-3-8(7-13)5-10(9)12/h3-5H,6H2,1-2H3 |

Clave InChI |

WITOKWJPVSXPNC-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(=O)C2=C1C=C(C=C2)C#N)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)

- Structure : Shares the 3,3-dimethyl-2-oxoindole moiety but incorporates a fluorine atom at position 7 and a pyrrole ring.

- Functional Impact : The 3,3-dimethyl groups confer potent progesterone receptor (PR) antagonist activity, whereas bulkier substituents (e.g., spirocyclohexyl) switch the activity to PR agonism. This highlights the critical role of substituent size in modulating receptor interactions .

- Application : Developed for contraception and endometriosis treatment due to its PR antagonism in primates and rodents .

3,3-Difluoro-2-oxo-indoline-5-carbonitrile (Compound 1-37)

- Structure : Replaces dimethyl groups with difluoro substituents on an indoline core.

- Functional Impact : Fluorine atoms enhance electronegativity and metabolic stability, making it suitable for herbicidal applications. The compound inhibits weed growth by disrupting plant-specific enzymes .

- Application : Herbicide in agrochemical formulations .

Core Structure Variations

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile

- Structure : Benzofuran core with a nitrile at position 5.

- Functional Impact : The oxygen atom in the benzofuran ring increases polarity, altering solubility and bioavailability compared to the indan-based compound.

- Application : Intermediate in synthesizing fluorescent dyes and agrochemicals .

2,3-Dihydro-1,3-dioxo-1H-Isoindole-5-carbonitrile

Positional Isomerism and Functional Group Orientation

2,3-Dihydro-3,3-dimethyl-2-oxo-1H-Indole-6-carbonitrile

- Structure : Nitrile group at position 6 instead of 5 on an indole core.

- Functional Impact : Positional isomerism reduces steric hindrance near the nitrile group, improving binding to neurological targets.

- Application : Investigated for CNS disorders due to enhanced blood-brain barrier permeability .

Substituent-Free Analogs

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2)

- Structure : Lacks the 3,3-dimethyl groups.

- Functional Impact : Absence of methyl groups reduces steric bulk, increasing flexibility but decreasing target specificity.

Comparative Data Table

Key Findings and Implications

Substituent Size and Bioactivity : Smaller substituents (e.g., dimethyl) favor antagonism, while bulkier groups (e.g., spirocyclohexyl) promote agonism in receptor modulators .

Halogenation Effects : Fluorine substituents enhance stability and bioactivity in agrochemicals .

Positional Isomerism : Nitrile group placement significantly alters target specificity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.